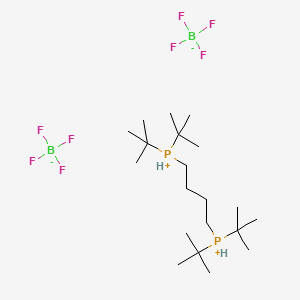

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate)

Overview

Description

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is a chemical compound with the molecular formula C20H46B2F8P2. It is a white powder that is hygroscopic in nature . This compound is primarily used as a ligand in various chemical reactions, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) typically involves the reaction of 1,4-dibromobutane with di-t-butylphosphine in the presence of a base. The resulting phosphonium salt is then treated with tetrafluoroboric acid to yield the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hygroscopic nature of the compound.

Chemical Reactions Analysis

Role in Palladium-Catalyzed Coupling Reactions

The compound serves as a preligand in cross-coupling reactions, where it dissociates in situ to form the active electron-rich phosphine ligand. This ligand stabilizes palladium(0) intermediates, enabling catalytic cycles in:

-

Heck Coupling : Enhances selectivity for E-alkene products by stabilizing low-coordinate Pd(0) species. For example, in coupling 4-trifluoromethylchlorobenzene with styrene, yields reached 55% with 90% E-selectivity under optimized conditions (160°C, 20 mol-% TBAB) .

-

Methoxycarbonylation : Facilitates CO insertion into alkenes via Pd complexes, achieving high turnover frequencies (>640 TON) .

Key Reaction Parameters

| Reaction Type | Ligand/Pd Ratio | Temp (°C) | Yield (%) | Selectivity (E) |

|---|---|---|---|---|

| Heck Coupling | 15:1 | 160 | 55 | 90% |

| Methoxycarbonylation | 10:1 | 120 | 64 | 94% |

Ligand Dissociation and Coordination Dynamics

The tetrafluoroborate anion enables solubility in polar aprotic solvents (e.g., DMAc, THF), while steric bulk from tert-butyl groups governs coordination behavior:

-

Steric Effects : Prevents over-ligation, favoring reactive 14- or 16-electron Pd intermediates over inert 18-electron species .

-

Anion Exchange : In situ substitution of BF₄⁻ with halides (e.g., Br⁻) modulates catalyst activity by altering Pd complex solubility .

Mechanistic Insight

In Heck reactions, equilibrium between Pd(0)-monophosphine and bis-phosphine complexes dictates catalytic efficiency:

Excess ligand (>10:1 P/Pd) reduces activity due to Pd(0)L₂ dominance .

Comparative Performance with Related Ligands

The ligand’s electron-donating tert-butyl groups outperform less hindered analogs in challenging substrates:

| Ligand | Substrate (Ar–X) | Yield (%) | TON |

|---|---|---|---|

| 1,4-Bis(di-t-BuP) | Ar–Cl | 55 | 640 |

| Triphenylphosphine | Ar–Cl | 19 | 190 |

| dppf | Ar–Cl | 43 | 430 |

Conditions: 160°C, 20 h, DMAc, 0.01 mmol Pd(OAc)₂ .

Synthetic Utility and Limitations

-

Advantages :

-

Limitations :

Reaction Optimization Strategies

Scientific Research Applications

Electrochemical Applications

Electrolyte Solutions

This compound is widely recognized for its role as an ionic liquid electrolyte in energy storage systems such as batteries and supercapacitors. Its high ionic conductivity enhances energy density and stability, which are critical for the development of next-generation energy storage technologies. Studies have shown that electrolytes based on this compound can significantly improve the performance of lithium-ion batteries by facilitating faster ion transport and reducing internal resistance .

Organic Synthesis

Catalytic Role

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) acts as an effective catalyst in various organic reactions. It has been utilized in palladium-catalyzed cross-coupling reactions, where it enhances the efficiency and selectivity of the synthesis of complex organic molecules. For instance, it has been shown to facilitate the coupling of electron-rich and sterically hindered bromides with high yields (73-94%) and excellent site-selectivity . This capability makes it valuable for researchers in pharmaceuticals and fine chemicals.

Material Science

Development of Advanced Materials

In material science, this compound is instrumental in developing conductive polymers and composites , which are essential for electronic applications. Its unique properties allow for the creation of materials that exhibit enhanced electrical conductivity and mechanical strength. These materials are used in various applications ranging from flexible electronics to sensors .

Separation Processes

Liquid-Liquid Extraction

The compound is also effective in liquid-liquid extraction techniques, aiding in the separation of valuable metals from ores. This application is particularly beneficial for the mining and recycling industries, where efficient recovery of metals is crucial for sustainability .

Biological Applications

Drug Delivery Systems

Recent studies indicate that 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) shows potential in drug delivery systems . Its ability to improve the solubility and bioavailability of therapeutic compounds makes it a promising candidate for enhancing drug formulations, particularly in medical research focused on targeted therapies .

Table 1: Performance Metrics of Electrolytes Based on 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate)

| Parameter | Value |

|---|---|

| Ionic Conductivity | High |

| Energy Density | Enhanced |

| Stability | Excellent |

| Application | Lithium-ion batteries |

Table 2: Yield Comparison in Organic Synthesis Using Various Catalysts

| Catalyst | Yield (%) | Selectivity (γ/α) |

|---|---|---|

| 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) | 73-94 | 25:1 to >99:1 |

| Other phosphonium salts | Varies | Varies |

Mechanism of Action

The mechanism of action of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphonium groups enhance the stability and reactivity of the metal complexes, making them more efficient catalysts .

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in similar catalytic processes.

1,4-Bis(di-tert-butylphosphino)butane: A structurally similar compound with tert-butyl groups instead of di-t-butyl groups.

Uniqueness

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is unique due to its specific steric and electronic properties conferred by the di-t-butylphosphonium groups. These properties make it particularly effective in stabilizing metal complexes and enhancing their catalytic activity.

Biological Activity

1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) (C20H46B2F8P2) is a phosphonium salt that has gained attention in various fields, particularly in catalysis and biological applications. This compound exhibits unique properties due to its bulky di-t-butylphosphonium groups, which influence its reactivity and interactions in biological systems.

- Molecular Formula : C20H46B2F8P2

- Appearance : White hygroscopic powder

- Solubility : Soluble in polar solvents, limited solubility in non-polar solvents

The biological activity of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) is primarily attributed to its ability to act as a ligand in metal-catalyzed reactions. The phosphonium moieties enhance the stability of metal complexes, facilitating various transformations that can be biologically relevant.

Biological Applications

- Catalytic Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules relevant to pharmaceuticals .

- Drug Delivery Systems : Research is ongoing to explore its potential as a carrier for drug delivery due to its ability to form stable complexes with therapeutic agents.

- Biochemical Assays : It serves as a reagent in biochemical studies, particularly in assays that require specific ligand interactions .

Case Study 1: Catalysis in Pharmaceutical Synthesis

A study demonstrated the effectiveness of 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) as a ligand in the Suzuki coupling reaction. The compound improved yields significantly when used with electron-rich substrates compared to traditional phosphine ligands. The reaction conditions optimized included varying temperatures and concentrations of the catalyst, leading to enhanced selectivity for desired products .

Case Study 2: Biological Compatibility

Research focused on the compatibility of phosphonium salts with biological systems indicated that 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) exhibited low cytotoxicity at certain concentrations. This property makes it a candidate for further investigation in drug delivery applications where biocompatibility is crucial .

Comparative Analysis with Similar Compounds

| Compound | Application Area | Unique Features |

|---|---|---|

| 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) | Catalysis, Drug Delivery | High steric hindrance enhances catalytic efficiency |

| 1,4-Bis(diphenylphosphino)butane | Catalysis | Less sterically hindered; suitable for different reactions |

| Tri-tert-butylphosphonium tetrafluoroborate | Catalysis | More soluble; used in aqueous environments |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate) with high purity?

Methodological Answer: The compound is typically synthesized via a two-step process:

Phosphine Alkylation : React di-t-butylphosphine with 1,4-dibromobutane under inert conditions to form the phosphonium bromide intermediate.

Anion Exchange : Metathesis with sodium tetrafluoroborate (NaBF₄) in polar solvents (e.g., acetonitrile or methanol) replaces bromide with BF₄⁻ .

Critical Considerations :

- Use Schlenk-line techniques to prevent oxidation of the phosphine.

- Purity (>97%) can be confirmed via elemental analysis and ³¹P NMR (δ ~20–25 ppm for phosphonium centers) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this phosphonium salt?

Methodological Answer:

- ³¹P NMR : Identifies phosphonium centers and detects impurities (e.g., residual phosphine oxide at δ ~30 ppm) .

- X-ray Crystallography : Resolves steric effects of t-butyl groups and confirms anion coordination (tetrafluoroborate often shows weak interactions with cations) .

- ESI-MS : Validates molecular ion peaks ([M-BF₄]⁺ expected for phosphonium salts) .

- Elemental Analysis : Confirms stoichiometry (C, H, B, F, P) with ≤0.4% deviation .

Q. What are the primary applications of this compound in catalytic systems?

Methodological Answer: While direct evidence is limited, structurally analogous phosphonium salts (e.g., dicyclohexyl or diphenyl derivatives) are used as:

- Ligand Precursors : After deprotonation, they form bulky phosphine ligands for transition-metal catalysts (e.g., Rh or Pd complexes) .

- Ionic Liquids : Their stability and low nucleophilicity make them suitable for electrochemical or high-temperature reactions .

Example : A rhodium complex with a similar bis(phosphine) ligand achieved 50% polarization in hyperpolarized NMR studies .

Advanced Research Questions

Q. How do steric effects from t-butyl groups influence coordination behavior in transition-metal complexes?

Methodological Answer:

- Steric Hindrance : Bulky t-butyl groups limit ligand flexibility, favoring distorted geometries (e.g., trigonal bipyramidal vs. octahedral) in metal complexes.

- DFT Calculations : Compare optimized geometries of t-butyl vs. less hindered analogs to predict catalytic activity .

- Catalytic Testing : Evaluate turnover frequency (TOF) in model reactions (e.g., hydrogenation) to correlate steric bulk with selectivity .

Q. How can researchers resolve discrepancies in reported catalytic activities when using this compound as a ligand precursor?

Methodological Answer:

- Purity Control : Trace bromide impurities (from incomplete anion exchange) can deactivate catalysts. Use ion chromatography to verify BF₄⁻/Br⁻ ratios .

- Reaction Conditions : Standardize solvent (e.g., methanol vs. dichloromethane), temperature, and substrate/catalyst ratios to minimize variability .

- Comparative Studies : Benchmark against well-characterized ligands (e.g., 1,4-bis(diphenylphosphino)butane) under identical conditions .

Q. What strategies assess the electrochemical stability of this phosphonium salt in different solvents?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in aprotic solvents (e.g., acetonitrile) to identify decomposition pathways.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C expected for tetrafluoroborate salts) .

- Long-Term Storage Tests : Monitor ³¹P NMR shifts over time under argon vs. ambient conditions to evaluate air sensitivity .

Properties

IUPAC Name |

ditert-butyl(4-ditert-butylphosphaniumylbutyl)phosphanium;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44P2.2BF4/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12;2*2-1(3,4)5/h13-16H2,1-12H3;;/q;2*-1/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEFKDHRQYBIQE-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCCC[PH+](C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46B2F8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.